(3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone
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Overview
Description
(3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone is an organic compound known for its unique chemical structure and properties. It is a derivative of benzophenone, characterized by the presence of tert-butyl groups and a hydroxyl group on the phenyl ring. This compound is widely used in various scientific research fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone typically involves the condensation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like halogens (Cl2, Br2) and alkylating agents are commonly used.
Major Products Formed
Oxidation: Formation of this compound ketone.
Reduction: Formation of (3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanol.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
(3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone involves its ability to donate hydrogen atoms from the hydroxyl group, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a ketone.
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: Contains a hydroxyl group on the benzyl position.
2,6-Di-tert-butylphenol: Lacks the carbonyl group but has similar tert-butyl substitutions.
Uniqueness
(3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone is unique due to its combination of tert-butyl groups and a hydroxyl group on the phenyl ring, which imparts both stability and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
24242-58-8 |
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Molecular Formula |
C21H26O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(3,5-ditert-butyl-2-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C21H26O2/c1-20(2,3)15-12-16(18(22)14-10-8-7-9-11-14)19(23)17(13-15)21(4,5)6/h7-13,23H,1-6H3 |
InChI Key |
OQRMHHGVEWBTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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